Introduction: The Strategic Importance of 2-Ethoxypyridine-3-boronic acid
Introduction: The Strategic Importance of 2-Ethoxypyridine-3-boronic acid
An In-Depth Technical Guide to 2-Ethoxypyridine-3-boronic acid (CAS: 854373-97-0)
In the landscape of modern medicinal chemistry and organic synthesis, pyridinylboronic acids are indispensable building blocks. Their prevalence in pharmaceuticals, agrochemicals, and functional materials is a testament to their synthetic versatility.[1] 2-Ethoxypyridine-3-boronic acid (CAS No. 854373-97-0) has emerged as a particularly valuable reagent. Its structure, featuring a pyridine core functionalized with both an ethoxy group and a boronic acid moiety, offers a unique combination of reactivity, selectivity, and physical properties.[2]
Boronic acids are renowned for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional reliability.[3] However, the chemistry of 2-substituted nitrogen-containing heteroaryl organoboranes presents unique challenges, including potential instability and sluggish transmetalation rates.[4][5] This guide provides a deep dive into the properties, synthesis, and application of 2-Ethoxypyridine-3-boronic acid, offering field-proven insights to navigate its chemistry effectively and unlock its full synthetic potential in drug discovery and complex molecule synthesis.[2]
Section 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is the foundation of its successful application. 2-Ethoxypyridine-3-boronic acid is typically supplied as a white or off-white crystalline powder.[2] The presence of the ethoxy group often enhances its solubility in common organic solvents compared to its unsubstituted counterparts, facilitating easier handling in various reaction setups.[2]
Data Presentation: Key Physicochemical Properties
The following table summarizes the essential identification and property data for 2-Ethoxypyridine-3-boronic acid.
| Property | Value | Source(s) |
| CAS Number | 854373-97-0 | [2][6][7][8] |
| Molecular Formula | C₇H₁₀BNO₃ | [2][7] |
| Molecular Weight | 166.97 g/mol | [2][7] |
| IUPAC Name | (2-ethoxypyridin-3-yl)boronic acid | [7][8] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 103-104 °C | [2][6][9] |
| Purity | Typically ≥98% (by HPLC) | [2] |
| SMILES | B(C1=C(N=CC=C1)OCC)(O)O | [7] |
| InChIKey | FXUMKSCYKPOZOO-UHFFFAOYSA-N | [7][8] |
Section 2: Synthesis and Purification
The synthesis of pyridinylboronic acids can be achieved through several established methodologies. For 2-substituted pyridines, a common and effective route involves a halogen-metal exchange from a corresponding halopyridine, followed by borylation with a trialkyl borate ester and subsequent hydrolysis. This approach offers a direct pathway to the target boronic acid from readily available starting materials.
Visualization: General Synthesis Workflow
The diagram below illustrates the logical flow of a typical synthesis for 2-Ethoxypyridine-3-boronic acid, starting from 3-bromo-2-ethoxypyridine.
Caption: A general workflow for the synthesis of 2-Ethoxypyridine-3-boronic acid.
Experimental Protocol: Synthesis via Halogen-Metal Exchange
This protocol is a representative procedure adapted from established methods for analogous pyridine boronic acids.[10] Causality: The choice of a low temperature (-78 °C) for the lithiation step is critical to prevent side reactions, such as decomposition of the organolithium intermediate or reaction at other positions on the pyridine ring. The use of an anhydrous, aprotic solvent like THF is mandatory to prevent premature quenching of the highly basic organolithium species.
Materials:
-
3-Bromo-2-ethoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-bromo-2-ethoxypyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 10 mL per 1 mmol of substrate).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the organolithium intermediate.
-
Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Extraction: Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 2 M HCl until the pH is acidic (~pH 2-3). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an acetone/hexane or water/acetonitrile mixture) to yield 2-ethoxypyridine-3-boronic acid as a crystalline solid.[10]
Section 3: Reactivity and Applications in Synthesis
The primary application of 2-ethoxypyridine-3-boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals.[11][12]
Visualization: The Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the widely accepted mechanism for the Suzuki-Miyaura coupling. The boronic acid does not enter the cycle directly; it must first be activated by a base to form a more nucleophilic boronate species, which facilitates the key transmetalation step.
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for coupling 2-ethoxypyridine-3-boronic acid with a generic aryl bromide. Causality: The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success. A phosphine ligand like SPhos or XPhos is often used for challenging heteroaryl couplings as it promotes efficient oxidative addition and reductive elimination. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used to activate the boronic acid without causing undesired side reactions.[13] The use of a dioxane/water solvent system is common, as water can aid in dissolving the base and may accelerate the transmetalation step.[14]
Materials:
-
Aryl bromide (1.0 eq)
-
2-Ethoxypyridine-3-boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), 2-ethoxypyridine-3-boronic acid (1.3 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Section 4: Spectroscopic Profile and Characterization
Accurate spectroscopic analysis is essential for confirming the identity and purity of 2-ethoxypyridine-3-boronic acid. While experimental spectra should always be acquired, the following table provides predicted data to guide interpretation. The predictions are based on the compound's structure and data from analogous molecules.[15]
Data Presentation: Predicted Spectroscopic Data Interpretation
| Spectroscopy | Feature | Predicted Interpretation & Rationale |
| ¹H NMR | Pyridine Protons | Three signals expected in the aromatic region (δ 7.0-8.5 ppm). H-6 will be the most downfield due to its proximity to the ring nitrogen. H-4 and H-5 will appear as doublets of doublets. |
| Ethoxy Group | A quartet (CH₂) around δ 4.0-4.5 ppm and a triplet (CH₃) around δ 1.2-1.5 ppm. | |
| Boronic Acid Protons | A broad singlet for the B(OH)₂ protons (δ 5.0-8.0 ppm). Its position is variable and it may exchange with water in the solvent (e.g., D₂O). | |
| ¹³C NMR | Pyridine Carbons | Five distinct signals expected. C-2 (bearing the ethoxy group) and C-3 (bearing the boron) will have characteristic shifts. The C-B bond often results in a broader signal for C-3. |
| Ethoxy Carbons | Two signals expected in the aliphatic region for the CH₂ and CH₃ carbons. | |
| Mass Spec (ESI+) | [M+H]⁺ | Expected at m/z 168.08. This represents the protonated parent molecule. |
| [M+Na]⁺ | Expected at m/z 190.06. This sodium adduct is commonly observed. | |
| Isotopic Pattern | The natural abundance of ¹⁰B and ¹¹B will result in a characteristic isotopic pattern for boron-containing fragments, although it may be less pronounced than halogen patterns. |
Section 5: Safety, Handling, and Storage
As a professional scientist, adherence to safety protocols is paramount. 2-Ethoxypyridine-3-boronic acid, like many boronic acids and laboratory reagents, requires careful handling.
-
Hazards Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[16]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[16]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][16] Recommended storage is often under refrigerated conditions (2-8°C) and under an inert atmosphere to prevent potential degradation.[9] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining purity and reactivity.
References
-
2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties. (URL: [Link])
-
2-Ethoxypyridine-3-boronic acid | C7H10BNO3 | CID 11309733 - PubChem. (URL: [Link])
-
What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid? - FAQ. (URL: [Link])
-
2-ethoxypyridine-3-boronic acid (C7H10BNO3) - PubChemLite. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])
-
Understanding the Chemical Properties and Applications of Boronic Acids. (URL: [Link])
-
Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa. (URL: [Link])
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])
-
Boronic acid - Wikipedia. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. - ResearchGate. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties [organoborons.com]
- 7. 2-Ethoxypyridine-3-boronic acid | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Ethoxypyridine-3-boronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-Ethoxy-3-pyridineboronic acid | 854373-97-0 [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
